Cas no 66441-11-0 (ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate)
66441-11-0 structure
Product Name:ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate
Numero CAS:66441-11-0
MF:C18H16ClNO4S
MW:377.84194278717
MDL:MFCD01574791
CID:964027
PubChem ID:56716
Update Time:2025-04-19
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate
- Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoat e
- (+-)-Ethyl 2-(3-(tert-butylamino)-2-hydroxypropoxy)-5-(2-thiophenecarboxamido)benzoate
- AC1L23QK
- ethyl 2-(4-(6-chlorobenzothiazol-2-yloxy)-phenoxy)-propionate
- ethyl 2-(4-(6-chlorobenzthiazol-2-yloxy)-phenoxy)-propionate
- ethyl 2-{p-[(6-chloro-2-benzothiazolyl)oxy]phenoxy}propionate
- ethyl 2-< 3-< (1,1-dimethylethyl)amino> -2-hydroxypropoxy> -5-< (2-thienylcarbonyl)amino> benzoa
- L004000
- Tienoxololum
- UNII-44MR81YQ9R
- SCHEMBL161685
- Fenthiaprop-ethyl
- Ethyl 2-(4-((6-chloro-2-benzothiazolyl)oxy)phenoxy)propanoate
- ethyl 2-(4-((6-chlorobenzo[d]thiazol-2-yl)oxy)phenoxy)propanoate
- Propanoic acid, 2-(4-((6-chloro-2-benzothiazolyl)oxy)phenoxy)-, ethyl ester
- ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoate
- BRN 1166635
- 66441-11-0
- Oprea1_098320
- Joker
- 93921-16-5
- ethyl 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate
- Ethyl 2-(4-((6-chlorobenzothiazol-2-yl)oxy)phenoxy)propionate
- FENTHIAPROP-ETHYL, (+/-)-
- HOE 35 609
- Fenthiaprop-ethyl [ISO]
- NS00053073
- HOE-35609
- Q27286566
- UNII-PI0B96FNCB
- AKOS040751792
- ETHYL 2-(4-(6-CHLORO-2-BENZOTHIAZOLYLOXY)PHENOXY)PROPIONATE
- PI0B96FNCB
- DTXSID40917062
- Taifun
- EINECS 266-361-3
- Oprea1_046833
- HVCNNTAUBZIYCG-UHFFFAOYSA-N
-
- MDL: MFCD01574791
- Inchi: 1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3
- Chiave InChI: HVCNNTAUBZIYCG-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC2=C(C=1)SC(=N2)OC1C=CC(=CC=1)OC(C(=O)OCC)C
Proprietà calcolate
- Massa esatta: 377.04898
- Massa monoisotopica: 377.0488569g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 7
- Complessità: 447
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 85.9Ų
Proprietà sperimentali
- Densità: 1.1812 (rough estimate)
- Indice di rifrazione: 1.6100 (estimate)
- PSA: 57.65
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2025-02-20 | |
| eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2024-05-25 | |
| eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2025-02-27 |
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Letteratura correlata
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
66441-11-0 (ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso